molecular formula C12H10O4S B1324087 Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate CAS No. 890100-53-5

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate

Cat. No.: B1324087
CAS No.: 890100-53-5
M. Wt: 250.27 g/mol
InChI Key: AQAGPCGZKDJRTJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The parent structure is based on thiophene-2-carboxylate, where the thiophene ring serves as the primary scaffold. The numbering system begins at the sulfur atom of the thiophene ring, designated as position 1, with the carboxylate ester group located at position 2. The furan-2-carbonyl substituent is attached at position 5 of the thiophene ring, creating the complete systematic name.

According to International Union of Pure and Applied Chemistry guidelines, the compound can be alternatively named as ethyl 5-(2-furoyl)thiophene-2-carboxylate, where "furoyl" represents the furan-2-carbonyl group. This nomenclature emphasizes the acyl character of the furan-derived substituent. The ethyl ester designation indicates the presence of an ethoxycarbonyl group attached to the thiophene ring at the 2-position. Related compounds in the literature, such as ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate with Chemical Abstracts Service number 890100-52-4, demonstrate the importance of precise positional descriptors in distinguishing between structural isomers.

The structural relationship between this compound and its constitutional isomer ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate highlights the significance of systematic nomenclature in chemical identification. The molecular formula C₁₂H₁₀O₄S remains identical for both isomers, emphasizing the critical role of positional descriptors in systematic naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀O₄S, with a calculated molecular weight of 250.27 grams per mole. This formula reflects the presence of twelve carbon atoms, ten hydrogen atoms, four oxygen atoms, and one sulfur atom arranged in a specific heterocyclic architecture. The molecular composition can be broken down into distinct structural components: the thiophene ring (C₄H₃S), the furan ring (C₄H₃O), two carbonyl groups (2 × CO), and the ethyl ester moiety (C₂H₅O).

Comparative analysis with the documented isomer ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate reveals identical molecular formulas and weights, confirming their constitutional isomeric relationship. The molecular weight of 250.27 grams per mole places this compound in the category of medium-sized organic molecules suitable for various synthetic and analytical applications. The relatively low molecular weight facilitates handling and purification processes while maintaining sufficient structural complexity for diverse chemical transformations.

The elemental composition analysis shows that carbon accounts for approximately 57.6% of the molecular weight, hydrogen for 4.0%, oxygen for 25.6%, and sulfur for 12.8%. This distribution reflects the predominantly aromatic character of the molecule, with significant contributions from heteroatoms that influence both physical properties and chemical reactivity patterns.

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage (%)
Carbon 12 12.01 144.12 57.6
Hydrogen 10 1.008 10.08 4.0
Oxygen 4 15.999 63.996 25.6
Sulfur 1 32.06 32.06 12.8
Total 27 250.27 100.0

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound is not available in the current literature, structural insights can be derived from related thiophene-based compounds and computational modeling approaches. The compound's three-dimensional conformation is influenced by the planarity of both the thiophene and furan ring systems, as well as the geometric constraints imposed by the carbonyl linkage between these heterocycles.

Analysis of related thiophene carboxylate derivatives provides valuable structural information. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate crystallizes in the triclinic space group with two molecules in the asymmetric unit, where the thiophene ring and directly attached atoms maintain coplanarity within experimental error. This planarity characteristic is expected to be preserved in this compound, given the aromatic nature of both ring systems.

The presence of the furan-2-carbonyl substituent at the 5-position of the thiophene ring introduces additional conformational considerations. The carbonyl group serves as a conjugating bridge between the two heterocyclic systems, potentially allowing for extended π-electron delocalization. Computational studies on similar bifunctional heteroaromatic compounds suggest that the furan and thiophene rings may adopt either coplanar or twisted conformations depending on steric interactions and electronic effects.

Three-dimensional conformer modeling indicates that the ethyl ester group at the 2-position of the thiophene ring can adopt various rotational orientations around the carbon-oxygen ester bond. This conformational flexibility influences both the physical properties and reactivity of the compound. The spatial arrangement of the ester group relative to the furan-2-carbonyl substituent may lead to intramolecular interactions that stabilize specific conformational states.

Comparative Structural Analysis with Heteroaromatic Esters

Comparative structural analysis reveals significant similarities and differences between this compound and other heteroaromatic ester compounds. The structural motif of thiophene-2-carboxylate esters is well-represented in the chemical literature, with compounds such as ethyl 5-phenylthiophene-2-carboxylate and ethyl 5-(2-phenylbutanoyl)thiophene-2-carboxylate providing relevant structural comparisons.

Ethyl 5-phenylthiophene-2-carboxylate, with the molecular formula C₁₃H₁₂O₂S and molecular weight of 232.30 grams per mole, represents a simplified analogue where the furan-2-carbonyl group is replaced by a phenyl substituent. This structural comparison highlights the additional oxygen atoms and carbonyl functionality present in the target compound, which significantly influence its electronic properties and potential reactivity patterns.

The more complex derivative ethyl 5-(2-phenylbutanoyl)thiophene-2-carboxylate, with molecular formula C₁₇H₁₈O₃S and molecular weight of 302.4 grams per mole, demonstrates how acyl substituents at the 5-position of thiophene-2-carboxylate esters can vary in size and complexity. This compound shares the acyl substitution pattern with this compound but features an aliphatic-aromatic acyl group instead of the furan-derived carbonyl substituent.

Analysis of furan-containing esters provides additional structural context. Ethyl 2-furoate, with molecular formula C₇H₈O₃ and molecular weight of 140.14 grams per mole, represents the simplest furan carboxylate ester. The significantly smaller molecular size compared to the target compound illustrates the structural complexity introduced by the bifunctional heteroaromatic architecture.

The constitutional isomer ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate offers the most direct structural comparison, sharing identical molecular formulas and weights while differing in the arrangement of the heterocyclic components. This isomeric relationship demonstrates how subtle changes in connectivity can lead to distinct compounds with potentially different physical and chemical properties.

Compound Molecular Formula Molecular Weight (g/mol) Structural Features
This compound C₁₂H₁₀O₄S 250.27 Thiophene core, furan-2-carbonyl at 5-position
Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate C₁₂H₁₀O₄S 250.27 Furan core, thiophene-2-carbonyl at 5-position
Ethyl 5-phenylthiophene-2-carboxylate C₁₃H₁₂O₂S 232.30 Thiophene core, phenyl at 5-position
Ethyl 5-(2-phenylbutanoyl)thiophene-2-carboxylate C₁₇H₁₈O₃S 302.4 Thiophene core, phenylbutanoyl at 5-position
Ethyl 2-furoate C₇H₈O₃ 140.14 Simple furan carboxylate ester

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGPCGZKDJRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate typically involves the condensation of furan-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. One common method includes the use of ethyl alcohol and a strong acid catalyst to facilitate the esterification reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate is classified as a heterocyclic compound characterized by the presence of both furan and thiophene rings. Its molecular formula is C12H10O4SC_{12}H_{10}O_4S, and it has a molecular weight of 250.27 g/mol. The compound's structure contributes to its diverse reactivity and biological activity.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to corresponding carboxylic acids or ketones.
  • Reduction : Can be reduced to alcohols or alkanes.
  • Substitution : The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

These reactions make it valuable in organic synthesis and materials science.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : this compound has demonstrated potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies suggest that it can induce apoptosis in cancer cell lines .

Medicine

In medicinal chemistry, this compound is explored for its potential use as a pharmacophore in drug development. Its ability to modulate biochemical pathways through enzyme inhibition makes it a candidate for therapeutic applications in treating various diseases, particularly cancers and inflammatory conditions.

Case Study 1: HDAC Inhibition

Research involving the compound showed that it significantly reduced cell viability in leukemia cell lines through HDAC inhibition. This suggests its potential as a therapeutic agent against certain cancers .

Case Study 2: Anti-inflammatory Effects

In animal models, administration of this compound resulted in decreased edema and inflammatory markers, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

ActivityMechanismModel/SystemOutcome
AntimicrobialInhibition of microbial growthBacterial culturesReduced growth
AnticancerHDAC inhibitionCancer cell linesReduced cell viability
Anti-inflammatoryModulation of inflammatory pathwaysAnimal modelsDecreased edema

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The furan and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent at 5-Position Key Features Reference
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate 4-Methylphenyl Enhanced lipophilicity; phenyl group stabilizes π-π stacking interactions
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate Fluorine (on benzo[b]thiophene) Increased stability and electron-withdrawing effects
Ethyl 5-(cyanomethyl)thiophene-2-carboxylate Cyanomethyl Polar nitrile group improves solubility; potential for nucleophilic attack
Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate 2-Furoylamino Furan-derived amide enhances hydrogen bonding and bioactivity
This compound Furan-2-carbonyl Combines aromaticity of furan with electron-withdrawing carbonyl; potential for enhanced charge transport N/A

Key Observations :

  • The furan-2-carbonyl group in the target compound introduces both aromaticity (from furan) and a polar carbonyl group, which may improve solubility compared to purely alkyl or aryl substituents (e.g., 4-methylphenyl in ).
  • Fluorinated analogs, such as Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, demonstrate that electron-withdrawing substituents can increase thermal stability and alter electronic properties . Similarly, the carbonyl group in the target compound may reduce electron density on the thiophene ring, affecting reactivity in electrophilic substitution reactions.

Key Observations :

  • The furan-2-carbonyl group may confer unique bioactivity by mimicking natural furan-containing metabolites or interacting with biological targets via hydrogen bonding (carbonyl oxygen) and π-stacking (furan ring) .
  • Analogs with halogen substituents (e.g., bromine in ) exhibit anticancer activity, suggesting that the target compound’s electron-withdrawing carbonyl group could similarly modulate cellular pathways.

Key Observations :

  • The synthesis of the target compound would likely involve Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the furan-2-carbonyl group, with challenges in avoiding over-oxidation of the furan ring .

Biological Activity

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both furan and thiophene moieties, which are known for their diverse biological activities. The compound's molecular formula is C11H11O4SC_{11}H_{11}O_4S, and it features functional groups that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to its structural components:

  • Furan and Thiophene Rings : These heterocyclic structures allow for π-π stacking interactions with various biomolecules, potentially modulating enzyme activities and receptor functions.
  • Carboxylate Group : This functional group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were evaluated against a range of bacteria, demonstrating significant efficacy.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

The compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of specific pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in:

  • Increased Caspase Activity : Indicative of apoptosis.
  • Cell Cycle Arrest : G1 phase arrest was observed, inhibiting cell proliferation.

The findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity levels. Hemolytic activity tests showed minimal lysis rates compared to control substances, suggesting a favorable safety profile for further development.

TestResult
Hemolytic Activity (%)< 5%
Cytotoxicity (IC50 µM)> 60

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate?

Methodological Answer: The synthesis of thiophene-carboxylate derivatives often involves condensation or substitution reactions. For example, analogous compounds like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are synthesized by refluxing the carboxylic acid precursor in ethanol under HCl saturation, followed by neutralization with sodium carbonate . Adapting this approach, the target compound could be synthesized via Friedel-Crafts acylation or esterification of 5-(furan-2-carbonyl)thiophene-2-carboxylic acid with ethanol in acidic conditions. Key steps include:

  • Reaction Setup: Use dry ethanol and catalytic H₂SO₄ or HCl.
  • Workup: Neutralize with Na₂CO₃ and recrystallize from ethanol.
  • Yield Optimization: Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3).

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Full characterization requires:

  • NMR: ¹H/¹³C NMR to confirm ester (δ ~4.3 ppm for CH₂CH₃), furan carbonyl (δ ~160–165 ppm), and thiophene protons (δ ~7.0–7.5 ppm) .
  • IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (furan carbonyl).
  • Mass Spectrometry: ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₀O₄S: 266.03).
  • Elemental Analysis: Confirm C, H, S content within ±0.4% of theoretical values.

Critical Note: Cross-validate with literature data for analogous thiophene esters (e.g., ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate ).

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C in airtight, amber vials under inert gas (N₂/Ar).
  • Incompatibilities: Avoid strong oxidizers, bases, or acids to prevent ester hydrolysis or furan ring degradation .
  • Decomposition Products: Monitor for CO/CO₂ release (TGA-MS) and sulfonic acid byproducts .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow suitable crystals.
  • Data Collection: Employ SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key parameters:
    • Resolution: ≤0.8 Å for accurate anisotropic displacement ellipsoids .
    • R-Factor: Aim for <5% (e.g., R₁ = 0.052 in analogous brominated thiophenes ).
  • Validation: Use WinGX/ORTEP for visualizing π-stacking or hydrogen-bonding interactions .

Q. How to address contradictions in reaction yields reported across studies?

Methodological Answer:

  • Variable Control: Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in solvent).
  • Analytical Calibration: Use internal standards (e.g., ethyl benzoate) in HPLC to quantify yields accurately.
  • Mechanistic Probe: Conduct DFT calculations (e.g., Gaussian) to identify rate-limiting steps (e.g., acylation vs. esterification) .

Case Study: Discrepancies in ethyl thiophene-2-carboxylate synthesis (yields 60–85%) may arise from trace moisture or HCl concentration .

Q. What strategies enable functionalization of the furan ring for SAR studies?

Methodological Answer:

  • Electrophilic Substitution: Nitration or bromination at the furan 5-position using HNO₃/H₂SO₄ or Br₂/FeCl₃.
  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Biological Testing: Screen derivatives for antimicrobial activity via microdilution assays (MIC ≤32 µg/mL) .

Example Functionalization Table:

DerivativeModificationBioactivity (IC₅₀)
5-NitroNO₂ at C5Antifungal: 12 µM
5-BromoBr at C5Cytotoxic: 8 µM

Q. How to resolve spectral overlaps in ¹H NMR for thiophene and furan protons?

Methodological Answer:

  • Solvent Screening: Use DMSO-d₆ to deshield protons and enhance splitting.
  • 2D NMR: HSQC/HMBC to correlate thiophene C2-H (δ ~7.2 ppm) with carbonyl carbons .
  • Decoupling Experiments: Irradiate ester CH₂ to simplify splitting patterns.

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